Molecular Property Differentiation: Lipophilicity vs. Closest 5-Isopropyl Analog
The target compound's calculated LogP (XLogP3-AA = 3.3) [1] is notably higher than its closest analog computationally available in PubChem, 5-isopropyl-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one (Molecular Weight: 248.35 g/mol; implicit lower LogP due to the absence of a pyridyl group). While the exact XLogP3-AA value for the isopropyl analog is not deposited in PubChem, the presence of the lipophilic pyridylmethylidene group in the target molecule directly increases its LogP by approximately 1.0 unit compared to the 5-isopropyl analog, a projection based on the fragment-based contribution of an aryl ring versus a branched alkyl chain. This elevated lipophilicity directly impacts membrane permeability and non-specific protein binding profiles, making the target compound more suitable for assays requiring enhanced passive membrane diffusion.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.3 |
| Comparator Or Baseline | 5-isopropyl-2-[(2-methylphenyl)amino]-1,3-thiazol-4(5H)-one: XLogP3-AA not directly reported, but estimated to be ~2.3 based on fragment contribution (pyridyl vs. isopropyl) |
| Quantified Difference | Approximately +1.0 LogP units higher for the target compound |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2024.11.20) |
Why This Matters
The ca. 1.0 LogP unit difference is sufficient to materially alter membrane permeability, assay solubility, and non-specific protein binding, making direct substitution in a cellular assay panel without re-optimization a high-risk step.
- [1] PubChem Compound Summary for CID 135547135. Computed Properties: XLogP3-AA. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/135547135#section=Chemical-and-Physical-Properties. View Source
